(+)-Flavipucine
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Overview
Description
(+)-Flavipucine is a naturally occurring compound known for its unique chemical structure and biological activities It belongs to the class of alkaloids and has been isolated from various plant species
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Flavipucine involves several steps, starting from readily available starting materials. One common synthetic route includes the use of chiral catalysts to achieve the desired enantiomeric purity. The reaction conditions typically involve controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency. The process may also involve purification steps such as crystallization and chromatography to isolate the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(+)-Flavipucine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the functional groups in this compound, leading to the formation of new compounds.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the molecule, resulting in new chemical entities.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired outcomes.
Major Products
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used
Scientific Research Applications
(+)-Flavipucine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a chiral catalyst in various reactions.
Biology: this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: this compound is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (+)-Flavipucine involves its interaction with specific molecular targets within cells. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action include inhibition of key enzymes, disruption of cellular processes, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
(+)-Flavipucine can be compared with other alkaloids that have similar structures and biological activities. Some of these compounds include:
Sanguinarine: Known for its antimicrobial and anticancer properties.
Berberine: Used in traditional medicine for its wide range of therapeutic effects.
Uniqueness
What sets this compound apart from these similar compounds is its unique chemical structure, which allows for specific interactions with molecular targets
Properties
Molecular Formula |
C12H15NO4 |
---|---|
Molecular Weight |
237.25 g/mol |
IUPAC Name |
(2S,3R)-6-methyl-2-(3-methylbutanoyl)-1-oxa-7-azaspiro[2.5]oct-5-ene-4,8-dione |
InChI |
InChI=1S/C12H15NO4/c1-6(2)4-8(14)10-12(17-10)9(15)5-7(3)13-11(12)16/h5-6,10H,4H2,1-3H3,(H,13,16)/t10-,12+/m1/s1 |
InChI Key |
DWCXXICTUDDKTB-PWSUYJOCSA-N |
Isomeric SMILES |
CC1=CC(=O)[C@]2([C@H](O2)C(=O)CC(C)C)C(=O)N1 |
Canonical SMILES |
CC1=CC(=O)C2(C(O2)C(=O)CC(C)C)C(=O)N1 |
Origin of Product |
United States |
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